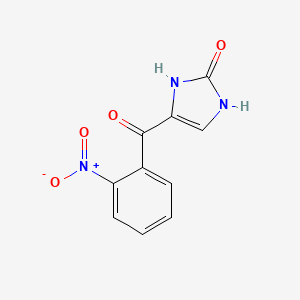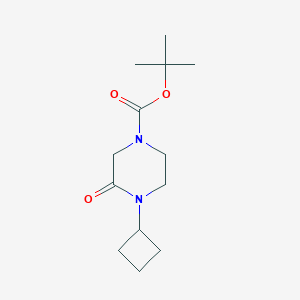![molecular formula C18H18N2O4 B15355747 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a chemical compound with significant potential in various scientific fields. Its structure features a complex arrangement of aromatic and heterocyclic rings, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can be achieved through multi-step organic reactions. Typically, it involves the initial formation of the 4-ethoxyphenol derivative, which is then subjected to further reactions to incorporate the pyrazole and benzene-1,3-diol moieties. The conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale organic synthesis techniques. The process would be optimized for efficiency and cost-effectiveness, likely involving automated systems for reaction monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, potentially converting the hydroxyl groups into carbonyl groups.
Reduction: It may also participate in reduction reactions, often targeting the aromatic rings.
Substitution: The presence of active hydrogen atoms allows for nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: including lithium aluminum hydride or sodium borohydride.
Substitution reagents: like halogens or other nucleophiles in the presence of a suitable catalyst.
Major Products
The products formed from these reactions can vary but generally include derivatives with altered functional groups that can be utilized in further chemical synthesis or applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. Its molecular structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Industry
Industrial applications could include its use as a building block in the manufacture of specialty chemicals, polymers, or materials with specific properties.
Mécanisme D'action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, influencing cellular processes. The precise pathways and targets would depend on the specific application being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
4-[4-(4-ethoxyphenoxy)-5-ethyl-1H-pyrazol-3-yl]benzene-1,3-diol
Uniqueness
Compared to its analogs, 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol might offer unique reactivity and biological activity due to the specific positioning of the ethoxy group and the pyrazole ring, which can influence its chemical behavior and interactions with other molecules.
This compound's detailed profile highlights its multifaceted nature, making it a subject of interest in various scientific domains. Want to dive deeper into any specific area?
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-13-5-7-14(8-6-13)24-18-11(2)19-20-17(18)15-9-4-12(21)10-16(15)22/h4-10,21-22H,3H2,1-2H3,(H,19,20) |
Clé InChI |
FTAMKKMCMPITAD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
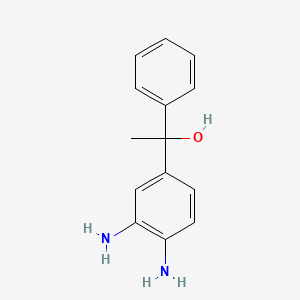
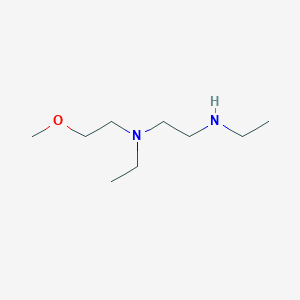
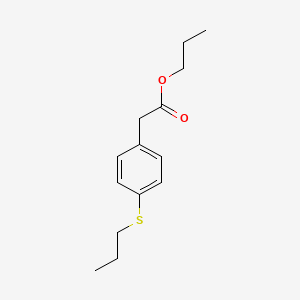
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

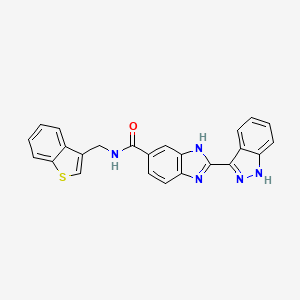

![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)

![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
